molecular formula C7H12O B3425918 1-(Propan-2-yl)cyclopropane-1-carbaldehyde CAS No. 489468-09-9

1-(Propan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B3425918
CAS No.: 489468-09-9
M. Wt: 112.17 g/mol
InChI Key: QDLAZJMWZPNSCW-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C7H12O. It is a cyclopropane derivative with an isopropyl group and an aldehyde functional group attached to the cyclopropane ring.

Preparation Methods

The synthesis of 1-(Propan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with isopropyl halides under specific conditions to introduce the isopropyl group. The aldehyde functional group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation of precursor compounds followed by selective oxidation. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-(Propan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol .

Scientific Research Applications

1-(Propan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research, including:

Comparison with Similar Compounds

1-(Propan-2-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:

Properties

IUPAC Name

1-propan-2-ylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)7(5-8)3-4-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLAZJMWZPNSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489468-09-9
Record name 1-(propan-2-yl)cyclopropane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Propan-2-yl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(Propan-2-yl)cyclopropane-1-carbaldehyde
Reactant of Route 3
1-(Propan-2-yl)cyclopropane-1-carbaldehyde
Reactant of Route 4
1-(Propan-2-yl)cyclopropane-1-carbaldehyde
Reactant of Route 5
1-(Propan-2-yl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(Propan-2-yl)cyclopropane-1-carbaldehyde

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